molecular formula C7H11NO2 B13050516 (1S,2S)-1-Amino-1-(2-furyl)propan-2-OL

(1S,2S)-1-Amino-1-(2-furyl)propan-2-OL

Cat. No.: B13050516
M. Wt: 141.17 g/mol
InChI Key: XZPWGLRBIYTALR-FSPLSTOPSA-N
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Description

(1S,2S)-1-Amino-1-(2-furyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group and a furan ring, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-furyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include molecular hydrogen for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Scientific Research Applications

(1S,2S)-1-Amino-1-(2-furyl)propan-2-OL has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2S)-1-Amino-1-(2-furyl)propan-2-OL include other chiral amino alcohols and furan derivatives. Some examples are:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the furan ring. This unique structure imparts distinct reactivity and binding properties, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(furan-2-yl)propan-2-ol

InChI

InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3/t5-,7-/m0/s1

InChI Key

XZPWGLRBIYTALR-FSPLSTOPSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CO1)N)O

Canonical SMILES

CC(C(C1=CC=CO1)N)O

Origin of Product

United States

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